1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a chlorophenyl and a nitrophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acid groups .
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole Derivatives: Exhibiting antimicrobial, antifungal, and antitumor activities.
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H16ClN3O4 |
Molecular Weight | 373.79 g/mol |
CAS Number | 941931-16-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. It is hypothesized that the compound may inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating inflammatory responses. This mechanism is crucial in conditions like acute lung injury (ALI) and sepsis, where excessive inflammation plays a significant role in disease progression.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of similar dihydropyridine derivatives. For instance, a derivative with a comparable structure was shown to significantly reduce LPS-induced expression of pro-inflammatory cytokines in macrophage cell lines (J774A.1) and improved symptoms in animal models of ALI .
Case Study:
In a controlled experiment involving LPS-induced ALI mice, administration of the compound resulted in:
- Alleviation of pathological changes in lung tissue.
- Reduction of pulmonary edema.
- Decreased macrophage infiltration.
These findings suggest that compounds within this class may serve as effective therapeutic agents against inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of dihydropyridine derivatives have also been explored. In vitro studies indicate that these compounds exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other related compounds:
Compound | Anti-inflammatory Activity | Antimicrobial Activity (MIC) |
---|---|---|
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo... | Significant | 0.22 - 0.25 μg/mL |
Derivative A (similar structure) | Moderate | 0.15 - 0.20 μg/mL |
Derivative B (different substituents) | Low | 0.30 - 0.35 μg/mL |
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-15-4-1-13(2-5-15)11-22-12-14(3-10-18(22)24)19(25)21-16-6-8-17(9-7-16)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKSZTUPQQGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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